N-(2,3-dihydro-1H-inden-1-ylmethyl)-2-(oxan-4-yl)ethanesulfonamide
Description
N-(2,3-dihydro-1H-inden-1-ylmethyl)-2-(oxan-4-yl)ethanesulfonamide is a complex organic compound that features a combination of an indene derivative and an oxane ring
Properties
IUPAC Name |
N-(2,3-dihydro-1H-inden-1-ylmethyl)-2-(oxan-4-yl)ethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO3S/c19-22(20,12-9-14-7-10-21-11-8-14)18-13-16-6-5-15-3-1-2-4-17(15)16/h1-4,14,16,18H,5-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLVPICWDHPRMNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C1CNS(=O)(=O)CCC3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1H-inden-1-ylmethyl)-2-(oxan-4-yl)ethanesulfonamide typically involves multiple steps:
Formation of the Indene Derivative: The indene derivative can be synthesized through the hydrogenation of indene using a suitable catalyst such as palladium on carbon.
Oxane Ring Formation: The oxane ring can be introduced through a cyclization reaction involving a suitable diol and an acid catalyst.
Sulfonamide Formation: The final step involves the reaction of the indene derivative with the oxane ring-containing intermediate in the presence of a sulfonyl chloride and a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1H-inden-1-ylmethyl)-2-(oxan-4-yl)ethanesulfonamide can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a metal catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Potential use as a biochemical probe.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1H-inden-1-ylmethyl)-2-(oxan-4-yl)ethanesulfonamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
N-(2,3-dihydro-1H-inden-1-ylmethyl)-2-(oxan-4-yl)ethanesulfonamide: can be compared with other sulfonamide derivatives and indene-containing compounds.
Uniqueness
- The unique combination of an indene derivative and an oxane ring in this compound provides distinct chemical and physical properties that differentiate it from other similar compounds.
This structure provides a comprehensive overview of the compound based on general knowledge of similar chemical entities
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